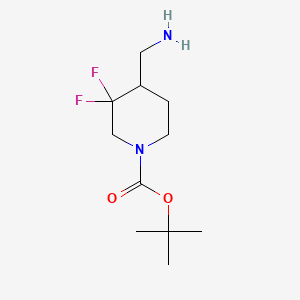

叔丁基4-(氨基甲基)-3,3-二氟哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-(aminomethyl)benzoate is a compound with the CAS Number: 107045-28-3 and a Molecular Weight of 207.27 . It’s a solid or semi-solid or liquid or lump form . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of tert-butyl 4-chloromethyl benzoate involves adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20 : 1, cooling to 0-10DEG C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid .Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl 4-aminobenzoate, has a Molecular Formula of CHNO, an Average mass of 193.242 Da, and a Monoisotopic mass of 193.110275 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, the reaction of tert-butyl 4-(aminomethyl)benzoate involves conditions with hydrogen and palladium on activated charcoal in methanol .Physical And Chemical Properties Analysis

Tert-butyl 4-(aminomethyl)benzoate has a storage temperature requirement of keeping in a dark place, Inert atmosphere, and storing in a freezer, under -20C .科学研究应用

哌啶衍生物的合成:叔丁基4-氧代哌啶-1-羧酸酯及其衍生物用于哌啶衍生物的对映选择性合成,这在药物化学中很重要。这些衍生物是使用不同的反应合成的,例如烯丙基化和三苯基膦偶联反应,得到具有潜在药物应用的各种异构体(Moskalenko & Boev, 2014)。

席夫碱化合物的形成:涉及叔丁基4-氧代哌啶-1-羧酸酯的合成过程导致形成席夫碱化合物。这些化合物已使用光谱方法和晶体学分析进行了表征,表明它们在开发新材料或药物化合物中具有潜在用途(Çolak et al., 2021)。

Jak3 抑制剂合成中的中间体:叔丁基4-甲基-3-氧代哌啶-1-羧酸酯是一种相关化合物,是合成新型蛋白酪氨酸激酶 Jak3 抑制剂的重要中间体,展示了其在开发靶向癌症疗法中的重要性(Chen Xin-zhi, 2011)。

在抗癌药物开发中的应用:叔丁基4-氧代哌啶-1-羧酸酯的一些衍生物是小分子抗癌药物合成中的中间体。这些方法涉及包括亲核取代和氧化在内的几个步骤,突出了该化合物在开发新的癌症治疗中的作用(Zhang et al., 2018)。

晶体结构分析:研究还集中在这些化合物的分子和晶体结构上,揭示了它们在材料科学和化学中设计新分子结构的潜力(Moriguchi et al., 2014)。

安全和危害

作用机制

Target of Action

The primary targets of “Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate” are currently unknown

Biochemical Pathways

The biochemical pathways affected by “Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate” are currently unknown

Result of Action

The molecular and cellular effects of “Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate” are currently unknown

属性

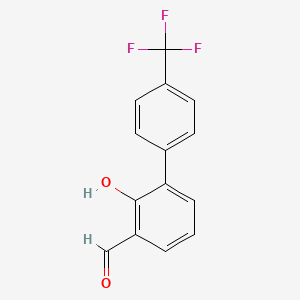

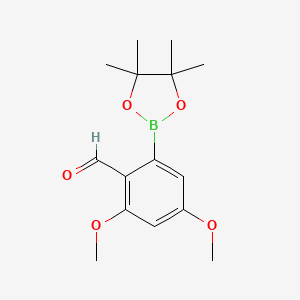

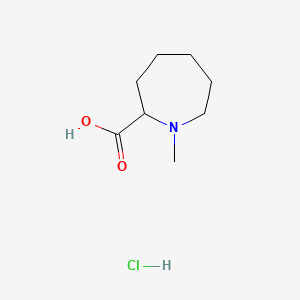

IUPAC Name |

tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFLAUNQWVXXHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)